Chlorodicyclopentylphosphine

Catalog No.
S1900574
CAS No.
130914-24-8
M.F
C10H18ClP
M. Wt
204.67 g/mol
Availability
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Chlorodicyclopentylphosphine

CAS Number

130914-24-8

Product Name

Chlorodicyclopentylphosphine

IUPAC Name

chloro(dicyclopentyl)phosphane

Molecular Formula

C10H18ClP

Molecular Weight

204.67 g/mol

InChI

InChI=1S/C10H18ClP/c11-12(9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2

InChI Key

QTYRJBRBODDGCQ-UHFFFAOYSA-N

SMILES

C1CCC(C1)P(C2CCCC2)Cl

Canonical SMILES

C1CCC(C1)P(C2CCCC2)Cl

Ligand Precursor for Coupling Reactions

Chlorodicyclopentylphosphine serves as a key building block for the synthesis of phosphine ligands (). These ligands play a crucial role in numerous cross-coupling reactions, including:

  • Negishi coupling: This reaction forms carbon-carbon bonds between an organic halide (RX) and an organozinc compound (R2Zn) catalyzed by palladium complexes. Phosphine ligands like those derived from chlorodicyclopentylphosphine enhance the efficiency of Negishi coupling reactions. [Source: Organic Chemistry by Jonathan Clayden, Nick Greeves, Stuart Warren]
  • Suzuki coupling: Similar to Negishi coupling, Suzuki coupling facilitates the formation of carbon-carbon bonds between a boronic acid (R-B(OH)2) and an organic halide (RX) using a palladium catalyst. Phosphine ligands prepared from chlorodicyclopentylphosphine can improve the reaction rates and yields in Suzuki coupling as well. [Source: Organic Chemistry by Jonathan Clayden, Nick Greeves, Stuart Warren]

The cyclopentyl groups in the ligands derived from chlorodicyclopentylphosphine contribute steric bulk, which can influence the selectivity and reactivity of the transition-metal catalyst in these coupling reactions.

Examples of Ligand Synthesis from Chlorodicyclopentylphosphine

Research has explored the use of chlorodicyclopentylphosphine for the synthesis of various phosphine ligands with diverse properties. Here are two specific examples:

  • Cp,Cp-MannOP ligand: This chiral diphosphinite ligand is prepared by reacting chlorodicyclopentylphosphine with mannitol (Cp = cyclopentyl, Mann = mannitol). The resulting ligand exhibits excellent enantioselectivity in certain catalytic reactions ().
  • (S)-Cp,Cp-oxoProNOP ligand: This bis(dicycloalkylphosphino) amidophosphine-phosphinite ligand is synthesized from chlorodicyclopentylphosphine and (S)-5-(hydroxymethyl)-2-pyrrolidinone. The ligand demonstrates potential applications in asymmetric catalysis due to its unique structure ().

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Chlorodicyclopentylphosphine

Dates

Modify: 2023-08-16

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